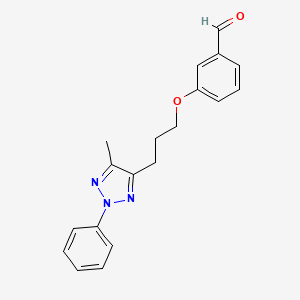![molecular formula C13H12BrN3O2S B12930357 2-Bromo-7-(dimethoxy(pyridin-3-yl)methyl)imidazo[5,1-b]thiazole CAS No. 713107-52-9](/img/structure/B12930357.png)
2-Bromo-7-(dimethoxy(pyridin-3-yl)methyl)imidazo[5,1-b]thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-7-(dimethoxy(pyridin-3-yl)methyl)imidazo[5,1-b]thiazole is a heterocyclic compound that features a unique combination of imidazole, thiazole, and pyridine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-7-(dimethoxy(pyridin-3-yl)methyl)imidazo[5,1-b]thiazole typically involves multi-step reactions starting from readily available precursorsThe reaction conditions often include the use of strong bases, such as potassium hydroxide, and solvents like dimethylformamide (DMF) to facilitate the reactions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and reduce costs. This could include the use of continuous flow reactors and more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-7-(dimethoxy(pyridin-3-yl)methyl)imidazo[5,1-b]thiazole can undergo various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Cyclization Reactions: The presence of multiple heteroatoms allows for cyclization reactions to form more complex structures
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, oxidizing agents like potassium permanganate, and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromo group .
Scientific Research Applications
2-Bromo-7-(dimethoxy(pyridin-3-yl)methyl)imidazo[5,1-b]thiazole has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand the interactions between small molecules and biological macromolecules
Mechanism of Action
The mechanism of action of 2-Bromo-7-(dimethoxy(pyridin-3-yl)methyl)imidazo[5,1-b]thiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridines: These compounds share a similar imidazole-pyridine structure and are known for their biological activities.
Thiazole Derivatives: Compounds containing the thiazole ring are widely studied for their diverse biological properties.
Uniqueness
2-Bromo-7-(dimethoxy(pyridin-3-yl)methyl)imidazo[5,1-b]thiazole is unique due to the combination of its three heterocyclic rings, which imparts distinct chemical and biological properties. This makes it a valuable scaffold for the development of new drugs and materials .
Properties
CAS No. |
713107-52-9 |
|---|---|
Molecular Formula |
C13H12BrN3O2S |
Molecular Weight |
354.22 g/mol |
IUPAC Name |
2-bromo-7-[dimethoxy(pyridin-3-yl)methyl]imidazo[5,1-b][1,3]thiazole |
InChI |
InChI=1S/C13H12BrN3O2S/c1-18-13(19-2,9-4-3-5-15-6-9)11-12-17(8-16-11)7-10(14)20-12/h3-8H,1-2H3 |
InChI Key |
NZQDPQTXKQKDNL-UHFFFAOYSA-N |
Canonical SMILES |
COC(C1=CN=CC=C1)(C2=C3N(C=C(S3)Br)C=N2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









methanone](/img/structure/B12930317.png)





![2-[(2-Oxopropyl)sulfanyl]acetamide](/img/structure/B12930351.png)
